- 8-Bromo-9-alkyl adenine derivatives as tools for developing new adenosine A2A and A2B receptors ligands, Bioorganic & Medicinal Chemistry, 2009, 17(7), 2812-2822

Cas no 935-69-3 (7-Methyl-7H-purin-6-amine)

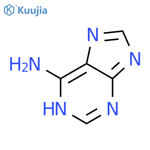

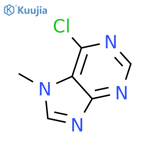

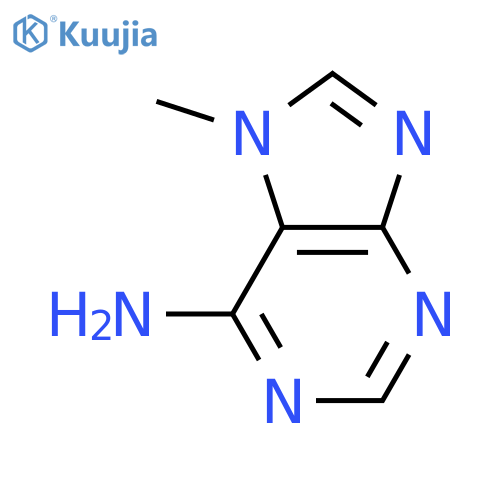

7-Methyl-7H-purin-6-amine structure

Produktname:7-Methyl-7H-purin-6-amine

7-Methyl-7H-purin-6-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 7-Methyl-7H-purin-6-amine

- 6-AMINO-7-METHYLPURINE

- Adenine, 7-methyl-

- N7-Methyladenine

- 7H-Purin-6-amine, 7-methyl- (9CI)

- 7H-Purin-6-amine,7-methyl-

- 7-methylpurin-6-amine

- 7-Methyladenine

- 7H-Purin-6-amine,7-methyl

- 7-methyl-7H-adenine

- 7-Methyl-7H-purin-6-ylamin

- 7-methyl-7H-purin-6-ylamine

- Adenine,7-methyl

- 7-Methyl-7H-purin-6-amine (ACI)

- Adenine, 7-methyl- (7CI, 8CI)

- NSC 7857

- NSC7857

- 7-methyl-7H-purin-6-amine (ACD/Name 4.0)

- Tox21_202951

- BDBM50240579

- DTXSID9049376

- NCGC00260497-01

- A844638

- NSC-7857

- SCHEMBL26976

- DTXCID6029335

- N-ACETYL-DL-2-AMINO-N-BUTYRICACID

- AKOS006378195

- 935-69-3

- 7H-Purin-6-amine, 7-methyl-

- HCGHYQLFMPXSDU-UHFFFAOYSA-N

- 7-methyl-N7-Methyladenine

- AKOS000320617

- CHEMBL449346

- CHEBI:28921

- MFCD00127790

- W-204088

- TS-00058

- NS00004081

- J-640190

- Q27103966

- CS-0065644

- 7-methyl-7H-purin-6-ylamine (ACD/Name 4.0)

- SY250877

- E78616

- 7-Methyladenine, 97%

- FT-0657514

- CAS-935-69-3

- C02241

- J-800191

- Z1203578068

- 7-Methyl-7H-purin-6-amine #

- EN300-106045

- DB-307392

- 7-Methyl-adenine; 6-Amino-7-methylpurine; 7-Methyladenine; N7-Methyladenine; NSC 7857

- HY-116496

- purine, 6-amino-7-methyl-

-

- MDL: MFCD00127790

- Inchi: 1S/C6H7N5/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3,(H2,7,8,9)

- InChI-Schlüssel: HCGHYQLFMPXSDU-UHFFFAOYSA-N

- Lächelt: N1C2N=CN(C=2C(N)=NC=1)C

Berechnete Eigenschaften

- Genaue Masse: 149.07000

- Monoisotopenmasse: 149.07

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 5

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 0

- Komplexität: 150

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Tautomerzahl: 3

- XLogP3: nichts

- Topologische Polaroberfläche: 69.6A^2

Experimentelle Eigenschaften

- Farbe/Form: Weißes oder cremeweißes Pulver

- Dichte: 1.1798 (rough estimate)

- Schmelzpunkt: 346-350 °C

- Siedepunkt: 260.22°C (rough estimate)

- Flammpunkt: 187.2±28.7 °C

- Brechungsindex: 1.8070 (estimate)

- PSA: 69.62000

- LogP: 0.52670

- Löslichkeit: in Wasser auflösen

- Dampfdruck: 0.0±0.9 mmHg at 25°C

7-Methyl-7H-purin-6-amine Sicherheitsinformationen

-

Symbol:

- Signalwort:Warning

- Gefahrenhinweis: H302-H317-H319

- Warnhinweis: P280-P305+P351+P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 22-36-43

- Sicherheitshinweise: S24/25

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Lagern bei 4° C, -4° C ist besser

- Risikophrasen:R22; R43; R36

7-Methyl-7H-purin-6-amine Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

7-Methyl-7H-purin-6-amine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-106045-0.05g |

7-methyl-7H-purin-6-amine |

935-69-3 | 95% | 0.05g |

$50.0 | 2023-10-28 | |

| Enamine | EN300-106045-0.1g |

7-methyl-7H-purin-6-amine |

935-69-3 | 95% | 0.1g |

$76.0 | 2023-10-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-233690-100 mg |

7-Methyladenine, |

935-69-3 | 100MG |

¥1,166.00 | 2023-07-11 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M850060-1g |

7-Methyladenine |

935-69-3 | 98% | 1g |

¥5,038.00 | 2022-09-01 | |

| Enamine | EN300-106045-10.0g |

7-methyl-7H-purin-6-amine |

935-69-3 | 95% | 10.0g |

$1637.0 | 2023-07-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 666548-100MG |

7-Methyl-7H-purin-6-amine |

935-69-3 | 100mg |

¥2510.06 | 2023-11-30 | ||

| TRC | M314605-10mg |

7-Methyl-7H-purin-6-amine |

935-69-3 | 10mg |

$92.00 | 2023-05-17 | ||

| TRC | M314605-100mg |

7-Methyl-7H-purin-6-amine |

935-69-3 | 100mg |

$479.00 | 2023-05-17 | ||

| Chemenu | CM138642-1g |

7-Methyl-7H-purin-6-amine |

935-69-3 | 95% | 1g |

$445 | 2021-08-05 | |

| Ambeed | A574718-100mg |

7-Methyl-7H-purin-6-amine |

935-69-3 | 98% | 100mg |

$80.0 | 2025-02-21 |

7-Methyl-7H-purin-6-amine Herstellungsverfahren

Synthetic Routes 1

Synthetic Routes 2

Reaktionsbedingungen

Referenz

- Electrophilic amination of adenines. Formation and characteristics of N-aminoadenines, Nucleosides & Nucleotides, 1996, 15(1-3), 219-33

Synthetic Routes 3

Reaktionsbedingungen

Referenz

- Purines. LXI. An attempted synthesis of 2'-deoxy-7-methyladenosine: glycosidic hydrolyses of the N6-methoxy derivative and 2'-deoxy-Nx-methyladenosines, Chemical & Pharmaceutical Bulletin, 1994, 42(3), 495-9

Synthetic Routes 4

Reaktionsbedingungen

Referenz

- Methylation of nucleic acid-bases with trimethyl phosphate, Journal of Organic Chemistry, 1976, 41(23), 3691-6

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Reaktionsbedingungen

Referenz

- Novel one-step synthesis of pyrimidines and condensed pyrimidines, Tetrahedron Letters, 1970, (11), 861-4

Synthetic Routes 8

Synthetic Routes 9

Reaktionsbedingungen

Referenz

- 8-(2-Furyl)adenine derivatives as A2A adenosine receptor ligands, European Journal of Medicinal Chemistry, 2013, 70, 525-535

Synthetic Routes 10

Reaktionsbedingungen

Referenz

- Nucleoside and DNA Adducts from N-Nitrosotolazoline, Chemical Research in Toxicology, 2008, 21(2), 319-329

Synthetic Routes 11

Reaktionsbedingungen

Referenz

- The prominent effect of N6-acyl groups on the reactivity of 9-substituted adenines: a new method for the chemical modification of adenines, Journal of Chemical Research, 1984, (12), 388-9

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Toluene

Referenz

- A general and convenient synthesis of 7-alkyladenines from adenine by regioselective alkylation utilizing blocking/deblocking at the 3-position, Chemical & Pharmaceutical Bulletin, 1986, 34(5), 2037-43

Synthetic Routes 13

Reaktionsbedingungen

1.1 Solvents: Water

Referenz

- Purines. XLII. Synthesis and glycosidic hydrolysis of 7-alkyladenosines leading to an alternative synthesis of 7-alkyladenines, Chemical & Pharmaceutical Bulletin, 1990, 38(7), 1886-91

Synthetic Routes 14

Reaktionsbedingungen

Referenz

- Synthesis and glycosidic bond cleavage of 7-methyl- and 7-ethyladenosines: an alternative synthesis of 7-alkyladenines, Heterocycles, 1982, 17, 117-23

7-Methyl-7H-purin-6-amine Raw materials

- Formamide

- Perchlorate (8CI,9CI)

- 6-Amino-7-methyl-9-β-D-ribofuranosyl-7H-purinium

- N-Methylformamide

- 6H-Purin-6-imine, 3,7-dihydro-7-methyl-3-(phenylmethyl)-

- Adenine

- 6-Chloro-7-methylpurine

7-Methyl-7H-purin-6-amine Preparation Products

7-Methyl-7H-purin-6-amine Verwandte Literatur

-

Lesley R. Rutledge,Holly F. Durst,Stacey D. Wetmore Phys. Chem. Chem. Phys. 2008 10 2801

-

K. Laamiri,G. A. Garcia,L. Nahon,A. Ben Houria,R. Feifel,M. Hochlaf Phys. Chem. Chem. Phys. 2022 24 3523

-

3. 400. The constitution of the purine nucleosides. Part V. Adenine thiomethylpentosideRoderick Falconer,J. Masson Gulland J. Chem. Soc. 1937 1912

-

4. 365. The constitution of purine nucleosides. Part IX. CrotonosideRoderick Falconer,J. Masson Gulland,Leonard F. Story J. Chem. Soc. 1939 1784

-

5. 2??Theoretical studies of hydrogen bonding

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Säuren/Ester

- anderer Chemische Reagenzien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclen Imidazopyrimidine 6-Aminopurine

- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclen Imidazopyrimidine Purine und Purinderivate 6-Aminopurine

935-69-3 (7-Methyl-7H-purin-6-amine) Verwandte Produkte

- 700-00-5(6-Amino-9-methylpurine(9-Methyl Adenine))

- 130859-46-0(9-Methyl Adenine-d3)

- 110953-39-4(3-Methyladenine-d)

- 5142-23-4(3-Methyladenine)

- 2034534-13-7(2-(4-chlorophenoxy)-N-{5-(furan-3-yl)pyridin-3-ylmethyl}acetamide)

- 2457245-94-0(PI3K/Akt/mTOR-IN-3)

- 1316220-37-7(4-[(1-Methyl-1H-imidazol-2-yl)methyl]piperidine)

- 54090-34-5(2-(2-Phenylethoxy)benzoyl chloride)

- 1805646-67-6(Methyl 3-chloromethyl-6-cyano-2-(trifluoromethyl)phenylacetate)

- 156113-75-6(3-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:935-69-3)7-Methyl-7H-purin-6-amine

Reinheit:99%

Menge:1g

Preis ($):455.0